molecular formula C22H19Cl3N2O3S B3670129 N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3670129
M. Wt: 497.8 g/mol
InChI Key: GDCMCOSVODHCLG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorobenzyl, dichlorobenzyl, and phenylsulfonyl groups attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds such as 2-chlorobenzyl chloride and 2,4-dichlorobenzyl chloride . These intermediates are then reacted with glycinamide in the presence of a base to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl3N2O3S/c23-18-11-10-17(21(25)12-18)14-27(31(29,30)19-7-2-1-3-8-19)15-22(28)26-13-16-6-4-5-9-20(16)24/h1-12H,13-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCMCOSVODHCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N-(2-chlorobenzyl)-N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide

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